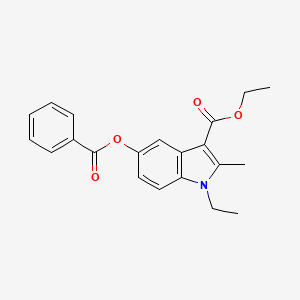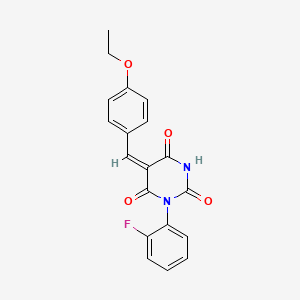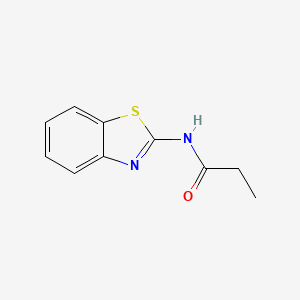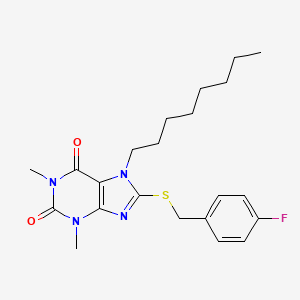![molecular formula C20H21N3O2S B11652779 N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11652779.png)
N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-ジメチルフェニル)-2-[(4-メチルフェニル)アミノ]-4-オキソ-5,6-ジヒドロ-4H-1,3-チアジン-6-カルボキサミドは、医薬品化学、材料科学、工業化学など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、生物活性と化学反応における汎用性で知られているチアジン環を特徴としています。
準備方法
合成経路と反応条件
N-(3,4-ジメチルフェニル)-2-[(4-メチルフェニル)アミノ]-4-オキソ-5,6-ジヒドロ-4H-1,3-チアジン-6-カルボキサミドの合成は、通常、複数のステップを伴います。
チアジン環の形成: チアジン環は、チオ尿素誘導体とβ-ケトエステルを酸性または塩基性条件下で環化反応させることで合成できます。
アシル化: 最後のステップは、トリエチルアミンなどの塩基の存在下、アミノチアジン中間体を3,4-ジメチルベンゾイルクロリドでアシル化して、目的の化合物を形成することです。
工業的生産方法
工業規模での生産では、収量と純度が最適化されています。これには以下が含まれます。
連続フロー合成: 連続フロー反応器を使用して、反応条件を一定に保ち、効率を向上させる。
触媒: 反応速度と選択性を高めるために触媒を使用する。
精製: 結晶化やクロマトグラフィーなどの高度な精製技術を実施して、最終生成物の高純度を確保する。
化学反応の分析
反応の種類
酸化: この化合物は、特にメチル基で酸化反応を起こし、カルボン酸またはアルデヒドを生成する可能性があります。
還元: 還元反応は、カルボニル基を標的とし、それをアルコールに変換することができます。
置換: 芳香族環は、求電子置換反応に参加し、さまざまな置換基を導入することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)。
還元剤: 水素化ホウ素ナトリウム (NaBH₄)、水素化リチウムアルミニウム (LiAlH₄)。
置換試薬: ハロゲン (Br₂、Cl₂)、ニトロ化剤 (HNO₃)。
主な生成物
酸化: カルボン酸またはアルデヒドの生成。
還元: アルコールの生成。
置換: ハロゲン、ニトロ基、またはその他の置換基を芳香族環に導入する。
科学研究への応用
化学
触媒: 遷移状態を安定させる能力のため、触媒反応におけるリガンドとして使用されます。
材料科学: 熱的および機械的特性を強化するためにポリマーに組み込まれています。
生物学
酵素阻害: 特定の酵素の阻害剤として作用し、生化学的研究に役立ちます。
創薬: その生物活性のため、新しい医薬品の開発のための潜在的なリード化合物です。
医学
抗菌活性: 抗菌性を示し、新しい抗生物質の開発のための候補です。
抗炎症作用: 炎症性経路を調節する能力から、抗炎症薬で潜在的に使用されます。
産業
染料製造: 染料や顔料の合成に使用されます。
農業: その生物活性から、農薬や除草剤として潜在的に使用されます。
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance thermal and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Potential lead compound for developing new pharmaceuticals due to its biological activity.
Medicine
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Anti-inflammatory: Potential use in anti-inflammatory drugs due to its ability to modulate inflammatory pathways.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
作用機序
この化合物は、用途に応じてさまざまなメカニズムを通じて効果を発揮します。
酵素阻害: 酵素の活性部位に結合し、基質の結合とそれに続く触媒活性を阻止します。
受容体モジュレーション: 細胞受容体と相互作用し、シグナル伝達経路を変化させます。
活性酸素種 (ROS) 生成: ROS の生成を誘発し、微生物細胞で酸化ストレスを引き起こします。
類似の化合物との比較
類似の化合物
- N-(3,4-ジメチルフェニル)-2-[(4-クロロフェニル)アミノ]-4-オキソ-5,6-ジヒドロ-4H-1,3-チアジン-6-カルボキサミド
- N-(3,4-ジメチルフェニル)-2-[(4-メトキシフェニル)アミノ]-4-オキソ-5,6-ジヒドロ-4H-1,3-チアジン-6-カルボキサミド
独自性
- 置換基効果 : フェニル環のメチル基の存在は、他の置換基を持つ類似の化合物と比較して、化合物の親油性と生物活性を高めます。
- チアジン環 : チアジン環構造は、他の複素環化合物とは異なる、独自の化学反応性と生物学的特性を付与します。
この詳細な概要は、N-(3,4-ジメチルフェニル)-2-[(4-メチルフェニル)アミノ]-4-オキソ-5,6-ジヒドロ-4H-1,3-チアジン-6-カルボキサミドの合成、反応、用途、およびユニークな特性を網羅した、包括的な理解を提供します。
類似化合物との比較
Similar Compounds
- N-(3,4-dimethylphenyl)-2-[(4-chlorophenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Uniqueness
- Substituent Effects : The presence of methyl groups on the phenyl rings enhances the compound’s lipophilicity and biological activity compared to similar compounds with different substituents.
- Thiazine Ring : The thiazine ring structure imparts unique chemical reactivity and biological properties, distinguishing it from other heterocyclic compounds.
This detailed overview provides a comprehensive understanding of N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C20H21N3O2S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-12-4-7-15(8-5-12)22-20-23-18(24)11-17(26-20)19(25)21-16-9-6-13(2)14(3)10-16/h4-10,17H,11H2,1-3H3,(H,21,25)(H,22,23,24) |
InChIキー |
IJFWYTFLPWQMGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC(=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652705.png)

![4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652726.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B11652731.png)
![(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652738.png)
![4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652741.png)
![13-(4-methylphenyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652747.png)
![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652751.png)

![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11652763.png)

![14-benzylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652771.png)

